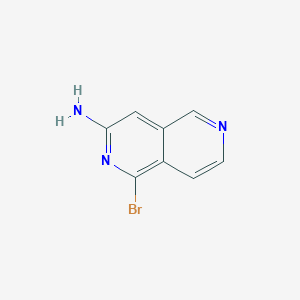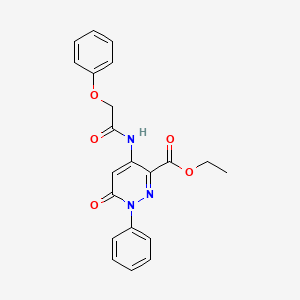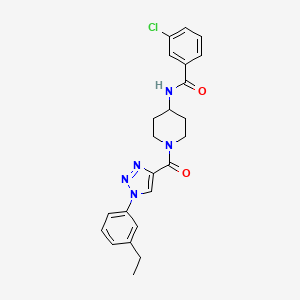
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs . The molecule also contains a methoxy group (-OCH3) and a chloro group (-Cl), both attached to a benzene ring. Additionally, it has a di(furan-2-yl)ethyl group, which consists of two furan rings attached to an ethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring provides a planar, aromatic center to the molecule, while the furan rings introduce additional aromaticity and potential sites for reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group might enhance water solubility, while the presence of multiple aromatic rings might increase its overall molecular weight.Applications De Recherche Scientifique
Chlorinating Reagent and Synthetic Utility
- The compound N-chloro-N-methoxybenzenesulfonamide, structurally related to the query chemical, has been identified as a convenient and economically viable chlorinating agent. This reagent has been applied to chlorinate a variety of substrates, including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields. This highlights its potential utility in synthetic chemistry for introducing chloro groups into molecules, which could be leveraged for further functionalization or as key steps in the synthesis of complex organic compounds (Xiao-Qiu Pu et al., 2016).
Anticancer Activity
- Compounds bearing structural motifs similar to the query compound have been investigated for their anticancer properties. For instance, tosylate salts of the anticancer drug lapatinib, which contain furan-2-yl and chloro-substituted motifs, have been studied for their crystal structure and nonbonded interactions. Understanding these interactions in the solid state is critical for correlating to the physicochemical properties of drug products, potentially aiding in the design of more effective anticancer therapies (K. Ravikumar et al., 2013).
Antimicrobial and Antioxidant Activities
- Research has also been conducted on the synthesis and investigation of novel compounds with structural resemblance to the query chemical for antimicrobial and antioxidant activities. For example, derivatives have been synthesized and characterized, with some showing promising anti-HIV, antifungal, antimicrobial, and antioxidant properties. These findings indicate potential applications in the development of new therapeutic agents for treating infectious diseases and managing oxidative stress-related conditions (M. Zareef et al., 2007).
Antitumor and Cell Cycle Inhibition
- Sulfonamide derivatives, including those structurally related to the query compound, have been explored for their antitumor activities and mechanisms of action. Notably, compounds from sulfonamide-focused libraries were evaluated using cell-based screens and found to inhibit cancer cell growth by disrupting cell cycle progression. This research underscores the therapeutic potential of sulfonamide derivatives in cancer treatment, highlighting their roles as cell cycle inhibitors and their progression to clinical trials (T. Owa et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-22-17-7-6-12(10-14(17)18)25(20,21)19-11-13(15-4-2-8-23-15)16-5-3-9-24-16/h2-10,13,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZDGMFOQBFHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2815141.png)
![tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate](/img/structure/B2815142.png)

![6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2815145.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2815152.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)
